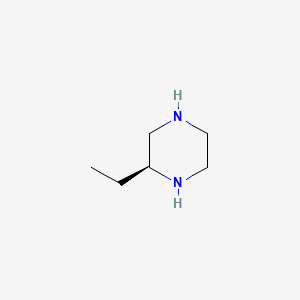

(S)-2-Ethyl-piperazine

Description

(S)-2-Ethyl-piperazine is a chiral piperazine derivative characterized by an ethyl group substituted at the second carbon of the six-membered heterocyclic ring. Its stereochemistry (S-configuration) influences its biological interactions, making it a key scaffold in medicinal chemistry. The compound is listed under CAS No. 128427-05-4 and is commercially available as a dihydrochloride salt (≥97% purity) . Piperazine derivatives are widely studied for their pharmacological versatility, including roles as serotonin receptor antagonists, dopamine modulators, and NK1 receptor antagonists .

Properties

IUPAC Name |

(2S)-2-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHZOPKNFZZAD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314402 | |

| Record name | (2S)-2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207284-20-6 | |

| Record name | (2S)-2-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207284-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Ethyl-piperazine can be synthesized through several methods. One common approach involves the reaction of ethylamine with piperazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of chiral starting materials or chiral catalysts to achieve the desired enantiomeric purity.

Industrial Production Methods

In industrial settings, (S)-2-Ethyl-piperazine is produced using large-scale chemical reactors. The process often involves the continuous feeding of reactants and the use of high-pressure and high-temperature conditions to maximize yield. Purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

(S)-2-Ethyl-piperazine has been incorporated into various anticancer agents. For instance, derivatives containing the piperazine moiety have shown significant cytotoxicity against multiple human cancer cell lines. One study reported a compound with a piperazine-linked structure demonstrating a reduction in growth ranging from 41.54% to 85.67% across 60 cancer cell lines, indicating its potential as a therapeutic agent against cancer .

Pharmacological Activities

Piperazine derivatives, including those based on (S)-2-Ethyl-piperazine, have been linked to diverse pharmacological effects. Notably, many existing anticancer drugs like imatinib and dasatinib contain piperazine rings, which enhance their bioactivity . The incorporation of (S)-2-Ethyl-piperazine into drug design has been explored for improving the efficacy of existing drugs as well as developing new therapeutic agents.

Synthesis of Novel Compounds

Building Block for Heterocycles

(S)-2-Ethyl-piperazine serves as an essential building block in the synthesis of various heterocyclic compounds. Its structure allows for the formation of complex molecules through reactions such as alkylation and acylation. For example, researchers have synthesized piperazine-linked naphthalimide derivatives that exhibit promising properties for cancer theranostics .

Hybrid Compounds

The compound has also been utilized to create hybrid molecules that combine multiple bioactive units into a single structure, enhancing their therapeutic potential. A notable study synthesized hybrid derivatives bearing both chalcone and piperazinyl functionalities, which exhibited significant anticancer activity .

Biological Studies

Cellular Imaging

Recent advancements have seen (S)-2-Ethyl-piperazine derivatives being used in cellular imaging studies. These compounds have demonstrated good membrane permeability and the ability to disperse throughout the cell cytoplasm, making them suitable candidates for imaging applications in cancer research .

Antimicrobial Activity

The compound has also been investigated for its antibacterial and antifungal properties. Studies suggest that modifications of piperazine can lead to compounds with enhanced antimicrobial activity, contributing to the development of new antibiotics .

Summary Table of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against various cancer cells |

| Pharmacological activities | Enhances bioactivity when incorporated into drugs | |

| Synthesis | Building block for heterocycles | Essential in synthesizing complex molecules |

| Hybrid compounds | Combines multiple bioactive units | |

| Biological Studies | Cellular imaging | Good membrane permeability; suitable for imaging |

| Antimicrobial activity | Potential for developing new antibiotics |

Case Studies

- Piperazine-Linked Naphthalimide Derivatives

- Hybrid Derivatives with Chalcone Moieties

Mechanism of Action

The mechanism by which (S)-2-Ethyl-piperazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

a) (S)-2-Ethyl-piperazine vs. p-MPPI/p-MPPF

- p-MPPI [4-(2'-methoxyphenyl)-1-(2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl)piperazine] and p-MPPF (fluoro analog) are selective 5-HT1A receptor antagonists .

- Key Differences :

- Substituents : p-MPPI/p-MPPF feature aryl (methoxyphenyl) and amido (iodo/fluoro benzamido) groups, enabling high receptor affinity (Kd = 0.32 nM for p-MPPI in rat hippocampal membranes) .

- (S)-2-Ethyl-piperazine lacks these bulky substituents, reducing 5-HT1A activity but enhancing versatility in other targets (e.g., NK1 receptors) .

- In Vivo Effects : p-MPPI antagonizes 8-OH-DPAT-induced hypothermia (ID50 = 5 mg/kg) , whereas (S)-2-Ethyl-piperazine derivatives like vestipitant focus on NK1 antagonism .

b) (S)-2-Ethyl-piperazine vs. 1-[(5-Ethyl-2-thienyl)methyl]piperazine

Role of the Piperazine Ring in Teratogenicity

Piperazine-containing compounds exhibit distinct toxicological profiles:

- Perphenazine (piperazine-containing) and chlorpromazine (non-piperazine) were compared in rat teratogenicity studies.

- Mechanism : The piperazine ring may enhance membrane permeability or interact with developmental signaling pathways, though exact mechanisms require further study.

Pharmacokinetic and Functional Comparisons

a) Vestipitant [(S)-2-(4-Fluoro-2-methylphenyl)piperazine Derivative]

- A C-phenylpiperazine derivative with trifluoromethyl groups, vestipitant is a potent NK1 antagonist (Ki < 1 nM).

- Advantages Over (S)-2-Ethyl-piperazine :

b) Benztropine vs. GBR 12935

- (S)-2-Ethyl-piperazine derivatives could be optimized to balance dopamine uptake inhibition and safety.

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Biological Activity

(S)-2-Ethyl-piperazine is a chiral compound belonging to the piperazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by recent research findings and case studies.

Overview of (S)-2-Ethyl-Piperazine

The structure of (S)-2-Ethyl-piperazine features a six-membered ring containing two nitrogen atoms. The specific spatial arrangement of the ethyl group significantly influences its biological properties. Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Properties

Numerous studies have investigated the anticancer potential of (S)-2-Ethyl-piperazine and its derivatives. For instance, a series of hybrid compounds synthesized from piperazine derivatives demonstrated significant cytotoxicity against multiple human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancers .

Table 1: Cytotoxicity of (S)-2-Ethyl-Piperazine Derivatives

| Compound Type | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Piperazine-linked Naphthalimide | 4T1 (Breast) | 0.7 |

| N-Ethyl-Piperazinyl Amides | HOP-62 (Lung) | 0.8 |

| Chalcone Derivatives | MCF-7 (Breast) | 0.7 |

| Betulinic Acid Derivative | CCRF-CEM (Leukemia) | 0.8 |

These findings suggest that modifications to the piperazine structure can enhance therapeutic efficacy, particularly through mechanisms involving apoptosis induction.

Case Studies and Research Findings

- Cytotoxicity Study : A recent study synthesized novel piperazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that these compounds induced significant morphological changes consistent with apoptosis, as evidenced by DAPI staining and RT-PCR analysis showing altered expression levels of pro-apoptotic and anti-apoptotic genes .

- Molecular Docking Analysis : Another study utilized molecular docking to assess the interaction between piperazine derivatives and Bcl-XL. The high binding affinity observed suggests a promising pathway for developing new anticancer therapies targeting apoptosis pathways .

- Hybridization Approach : Research has also highlighted the effectiveness of molecular hybridization in creating new drug platforms by combining bioactive units within a single structure. This approach has led to compounds with enhanced anticancer activity against various human tumor cell lines .

Applications in Medicine and Industry

(S)-2-Ethyl-piperazine serves as a precursor in synthesizing pharmaceutical compounds and is utilized in developing polymers and other industrial chemicals. Its ability to interact with biological targets makes it a valuable compound in drug design and development .

Q & A

Q. What are the standard synthetic routes for (S)-2-Ethyl-piperazine, and how can enantiomeric purity be ensured?

(S)-2-Ethyl-piperazine is typically synthesized via nucleophilic substitution or reductive amination. Enantiomeric purity is achieved using chiral auxiliaries or resolution techniques (e.g., chiral chromatography). For example, chiral HPLC with cellulose-based columns can separate enantiomers, as demonstrated in studies on structurally similar piperazine derivatives . Kinetic resolution using enzymes like lipases may also be employed to enhance stereoselectivity .

Q. Which analytical methods are most reliable for characterizing (S)-2-Ethyl-piperazine and its intermediates?

Key methods include:

- NMR spectroscopy : To confirm molecular structure and purity (e.g., ¹H/¹³C NMR for detecting ethyl and piperazine moieties) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve stereochemistry in crystalline derivatives, as seen in studies of 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol .

Q. How can researchers mitigate instability issues in (S)-2-Ethyl-piperazine during storage?

Store the compound under inert gas (e.g., argon) at –20°C in amber vials to prevent oxidation and moisture absorption. Stability studies on similar piperazines recommend avoiding prolonged exposure to light and acidic/basic conditions .

Q. What are the primary applications of (S)-2-Ethyl-piperazine in medicinal chemistry?

It serves as a scaffold for developing receptor antagonists (e.g., NK1 and 5-HT1A antagonists) due to its ability to mimic bioactive conformations. For instance, vestipitant, a piperazine derivative, showed high affinity for NK1 receptors in preclinical trials .

Q. How do researchers validate reaction mechanisms in (S)-2-Ethyl-piperazine synthesis?

Use isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways. Kinetic studies, such as zwitterion deprotonation assays for CO2 absorption in piperazine-AMP mixtures, can also clarify mechanisms .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-2-Ethyl-piperazine be optimized for industrial-scale research?

Employ asymmetric catalysis with chiral ligands (e.g., BINAP-metal complexes) or biocatalysis. A study on vestipitant used chiral S/R-phenylpiperazine intermediates to achieve >99% enantiomeric excess (ee) via crystallographic resolution .

Q. What strategies address contradictory kinetic data in CO2 absorption studies involving piperazine derivatives?

Discrepancies in reaction rate constants (e.g., zwitterion deprotonation vs. direct CO2-piperazine reactions) are resolved by:

Q. How does (S)-2-Ethyl-piperazine’s stereochemistry impact its pharmacokinetic profile in vivo?

Enantiomers may exhibit divergent receptor binding and metabolic stability. For example, vestipitant’s (S)-configuration enhanced NK1 receptor affinity and oral bioavailability in rats compared to its (R)-counterpart . Autoradiography studies on 5-HT1A antagonists further highlight stereospecific brain uptake .

Q. What computational tools predict the bioactivity of (S)-2-Ethyl-piperazine derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. Studies on pyrazinecarboxamides used these tools to optimize antimycobacterial properties .

Q. How do researchers reconcile discrepancies in solubility data for (S)-2-Ethyl-piperazine across solvents?

Systematic solubility assays under controlled pH/temperature are critical. For example, piperazine derivatives in HEPES buffer showed pH-dependent solubility, requiring adjustments to ionic strength and co-solvents .

Notes

- Methods cited are derived from peer-reviewed studies, patents, and validated industrial protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.